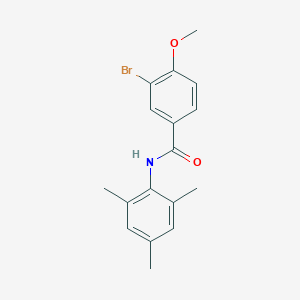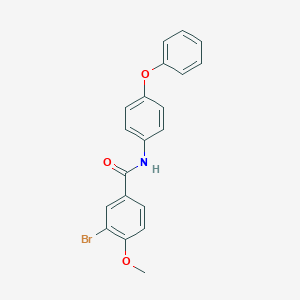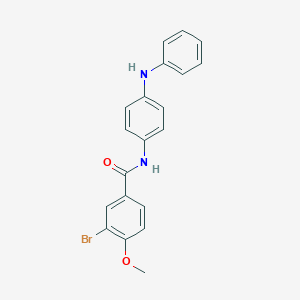![molecular formula C26H34N4O6S2 B322896 N,N'-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE](/img/structure/B322896.png)
N,N'-BIS[4-(PIPERIDINE-1-SULFONYL)PHENYL]BUTANEDIAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]succinamide is a complex organic compound known for its unique structure and diverse applications. It features two piperidine rings attached to sulfonyl groups, which are further connected to a succinamide core. This compound is of significant interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]succinamide typically involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with succinic anhydride under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]succinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]succinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]succinamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine rings may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[4-(morpholin-4-ylsulfonyl)phenyl]succinamide: Similar structure but with morpholine rings instead of piperidine.
N,N’-bis[4-(piperidin-1-ylsulfonyl)benzyl]urea: Similar structure but with a benzylurea core instead of succinamide.
Uniqueness
N,N’-bis[4-(piperidin-1-ylsulfonyl)phenyl]succinamide is unique due to its specific combination of piperidine rings and succinamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H34N4O6S2 |
|---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
N,N//'-bis(4-piperidin-1-ylsulfonylphenyl)butanediamide |
InChI |
InChI=1S/C26H34N4O6S2/c31-25(27-21-7-11-23(12-8-21)37(33,34)29-17-3-1-4-18-29)15-16-26(32)28-22-9-13-24(14-10-22)38(35,36)30-19-5-2-6-20-30/h7-14H,1-6,15-20H2,(H,27,31)(H,28,32) |
InChI Key |
DUARPAJKSDMRPF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[4-(aminosulfonyl)anilino]-4-oxobutanoate](/img/structure/B322813.png)
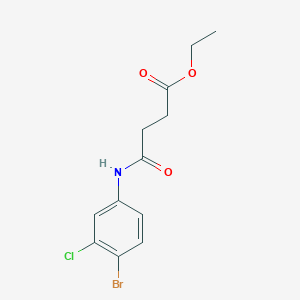
![Ethyl 3-[(4-carbamoylphenyl)carbamoyl]propanoate](/img/structure/B322816.png)
![Ethyl 4-[(4-ethoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B322818.png)

![3-bromo-N-[4-(diethylsulfamoyl)phenyl]-4-methoxybenzamide](/img/structure/B322820.png)
![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B322821.png)
![3-bromo-4-methoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B322823.png)
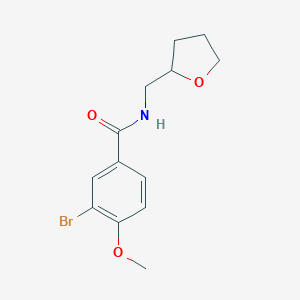
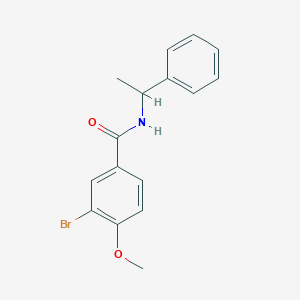
![3-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methoxybenzamide](/img/structure/B322830.png)
